8h7mGua Exhibits 4-Fold Higher Potency Against PARP1 Compared to Its Parent Metabolite 7mGua
In a direct comparative study using fluorescence anisotropy to monitor PARP1 enzymatic activity, 8-hydroxy-7-methylguanine (8h7mGua) demonstrated dose-dependent inhibition with IC50 values averaging 4-fold lower than those of 7-methylguanine (7mGua) across varying NAD⁺ substrate concentrations [1]. The enhanced potency was mechanistically attributed to an additional hydrogen bond formed between the C8-hydroxyl group of 8h7mGua and the Glu988 catalytic residue within the PARP1 active site, a contact unavailable to 7mGua [1].
| Evidence Dimension | PARP1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 values averaging 4-fold lower than 7mGua (specific IC50 dependent on NAD⁺ concentration) |
| Comparator Or Baseline | 7-methylguanine (7mGua) with IC50 values 4-fold higher on average |
| Quantified Difference | 4-fold lower IC50 for 8h7mGua relative to 7mGua |
| Conditions | Human recombinant PARP1, fluorescence anisotropy assay, varying NAD⁺ substrate concentrations |
Why This Matters
This 4-fold potency gain directly translates to reduced compound consumption in PARP1 inhibition assays and establishes 8h7mGua as the preferred tool compound when maximal target engagement at lower concentrations is required.
- [1] Kurgina TA, et al. Inhibitory Effects of 7-Methylguanine and Its Metabolite 8-Hydroxy-7-Methylguanine on Human Poly(ADP-Ribose) Polymerase 1. Biochemistry (Mosc). 2022 Aug;87(8):823-831. PMID: 36171646. View Source
